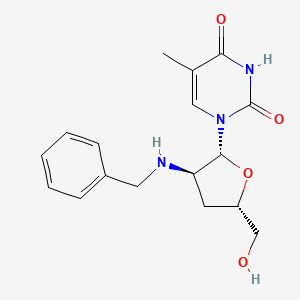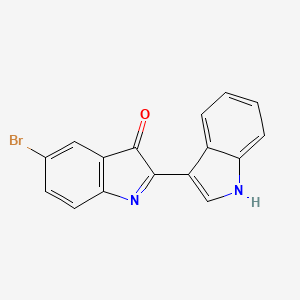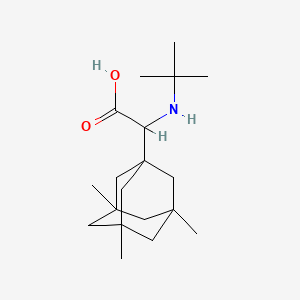
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid is a complex organic compound known for its unique structure and potential applications in various fields. The compound features a tert-butylamino group and a 3,5,7-trimethyl-1-adamantyl moiety attached to an acetic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity patterns to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 3,5,7-trimethyl-1-adamantyl moiety through a series of alkylation reactions. This intermediate is then reacted with tert-butylamine under controlled conditions to introduce the tert-butylamino group. Finally, the resulting intermediate is subjected to carboxylation to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to scale up the synthesis while maintaining product quality.
化学反応の分析
Types of Reactions
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetic acid to an alcohol.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with tailored properties.
作用機序
The mechanism of action of (tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The 3,5,7-trimethyl-1-adamantyl moiety provides steric bulk, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(tert-Butylamino)acetic acid: Lacks the adamantyl moiety, resulting in different reactivity and applications.
(3,5,7-Trimethyl-1-adamantyl)acetic acid: Does not have the tert-butylamino group, affecting its chemical properties and biological activity.
Uniqueness
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both the tert-butylamino and 3,5,7-trimethyl-1-adamantyl moieties allows for specific interactions with molecular targets, making it a valuable compound in research and industry.
特性
CAS番号 |
20138-01-6 |
|---|---|
分子式 |
C19H33NO2 |
分子量 |
307.5 g/mol |
IUPAC名 |
2-(tert-butylamino)-2-(3,5,7-trimethyl-1-adamantyl)acetic acid |
InChI |
InChI=1S/C19H33NO2/c1-15(2,3)20-13(14(21)22)19-10-16(4)7-17(5,11-19)9-18(6,8-16)12-19/h13,20H,7-12H2,1-6H3,(H,21,22) |
InChIキー |
BPSWQUUOJZGDMK-UHFFFAOYSA-N |
正規SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)NC(C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


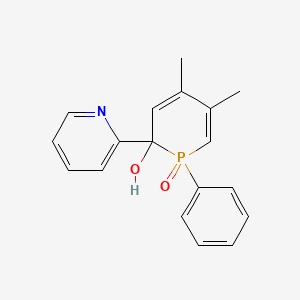
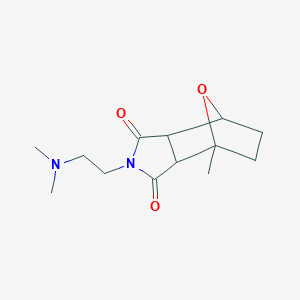

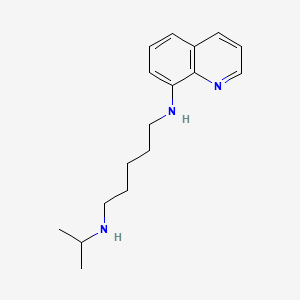
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
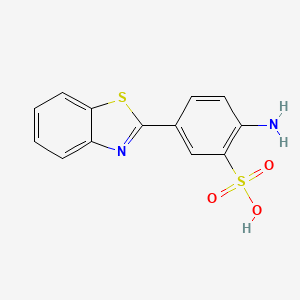



![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)

